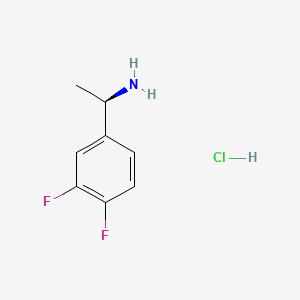

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Beschreibung

BenchChem offers high-quality (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYCUFKROCITGA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662538 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441074-81-3 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. Its structural features, including a stereocenter and a difluorinated phenyl ring, make it a valuable building block for the synthesis of various biologically active molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. As the hydrochloride salt, the compound's solubility and handling characteristics are improved compared to the free base.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. Understanding these fundamental characteristics is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This document delves into its chemical identity, physical state, solubility, and spectral properties, offering a foundational dataset for researchers. Where direct experimental data for the (R)-enantiomer hydrochloride is limited, information from its corresponding free base and the (S)-enantiomer hydrochloride is provided for comparative analysis, underpinned by the principle that enantiomers share identical physical properties, except for their interaction with polarized light.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride and its related compounds is presented below.

| Property | (R)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride | (R)-1-(3,4-Difluorophenyl)ethanamine (Free Base) | (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride |

| Synonyms | (1R)-1-(3,4-Difluorophenyl)ethanamine HCl | (R)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE | (S)-1-(3,4-Difluorophenyl)ethylamine hydrochloride |

| CAS Number | 441074-81-3 (potential) | 321318-15-4[2] | 1212972-48-9[3] |

| Molecular Formula | C₈H₁₀ClF₂N | C₈H₉F₂N[2] | C₈H₁₀ClF₂N[3] |

| Molecular Weight | 193.62 g/mol | 157.16 g/mol [2] | 193.62 g/mol [3] |

| Appearance | White to off-white solid (expected) | Solid | White to off-white Solid[3] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents.[1] | Data not available | Soluble in aqueous solutions.[3] |

Note: The CAS number 441074-81-3 is associated with the (R)-hydrochloride salt by some suppliers and is linked to available spectral data. However, it is crucial for researchers to verify the identity and purity of their specific batch.

Structural Elucidation and Spectral Analysis

The structural integrity of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons, the methine proton at the chiral center, and the methyl protons. The aromatic region will display complex splitting patterns due to the fluorine substituents. The methine proton will appear as a quartet, coupled to the adjacent methyl protons, and the methyl protons will appear as a doublet.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will be split by the attached fluorine atoms (C-F coupling), providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine salt, including N-H stretching vibrations, aromatic C-H stretching, and C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Experimental Protocols

The following section outlines generalized protocols for the determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[4]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

An initial rapid heating can be performed to determine an approximate melting range.[4]

-

For an accurate measurement, the sample is heated slowly (1-2 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a pharmaceutical salt is critical for its development.[6][7]

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Procedure (Equilibrium Solubility):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved solute in the supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Caption: Workflow for Equilibrium Solubility Determination.

NMR Spectroscopic Analysis

NMR provides detailed structural information. For chiral amines, specific protocols can be employed to determine enantiomeric purity.[8][9][10][11]

Methodology (General ¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

Conclusion

This technical guide provides a consolidated overview of the known and expected physical properties of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The provided data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chiral building block. It is imperative that researchers independently verify the properties of their specific materials to ensure the reliability and reproducibility of their scientific endeavors.

References

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of pharmaceutical compounds. Journal of pharmaceutical sciences, 94(5), 929-939.

- Wenzel, T. J., & Chisholm, C. D. (2011). Discrimination of chiral compounds by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.

- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457.

- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2006). A simple protocol for the NMR analysis of the enantiomeric purity of primary amines.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

-

PubChem. (n.d.). (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. Retrieved from [Link]

-

Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. [PDF] Simple protocol for NMR analysis of the enantiomeric purity of primary amines. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to (R)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Chiral Amines

In the landscape of modern pharmaceutical research and development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral amines, in particular, represent a privileged class of intermediates, forming the backbone of a vast number of active pharmaceutical ingredients (APIs).[1] Their ability to form specific, stereochemically defined interactions with biological targets is a cornerstone of rational drug design.

This guide focuses on a specific and highly valuable member of this class: (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride . The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug-like properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering the electronic properties of the molecule.[2] The 3,4-difluorophenyl motif, combined with the chiral ethylamine side chain, makes this compound a highly sought-after building block for constructing enantiomerically pure drugs, where one stereoisomer provides the therapeutic benefit while the other may be inactive or contribute to off-target effects.[3]

This document provides a comprehensive technical overview of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride for researchers, scientists, and drug development professionals. It covers the compound's chemical structure, state-of-the-art synthetic methodologies, analytical characterization, and its application in the synthesis of complex pharmaceutical agents.

Chemical Structure and Physicochemical Properties

The fundamental identity of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride lies in its unique structural features: a benzene ring substituted with two fluorine atoms at positions 3 and 4, and an ethylamine group attached to the ring at position 1, with a chiral center at the alpha-carbon in the (R)-configuration. The compound is typically supplied as its hydrochloride salt to improve stability and aqueous solubility.

| Identifier | Value |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride |

| CAS Number | 441074-81-3 |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Canonical SMILES | CN.Cl |

| Appearance | Typically a white to off-white solid |

Structural Representation:

Caption: 2D structure of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.

Synthesis: Asymmetric Reductive Amination

The most efficient and industrially scalable method for producing enantiomerically pure amines like (R)-1-(3,4-Difluorophenyl)ethanamine is through the asymmetric reductive amination of a prochiral ketone. This approach is highly valued for its atom economy and operational simplicity, directly converting a ketone to a chiral amine in a single, stereocontrolled step.

The key precursor for this synthesis is 3',4'-difluoroacetophenone . The core of the methodology involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex. Ruthenium and Iridium catalysts bearing chiral phosphine ligands are commonly employed for this transformation, demonstrating high enantioselectivity and catalytic turnover.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Catalytic Asymmetric Reductive Amination

Disclaimer: This protocol is a representative example based on established methodologies for similar substrates. Researchers should conduct their own risk assessment and optimization.

Materials:

-

3',4'-Difluoroacetophenone

-

Ammonium acetate (NH₄OAc)

-

[RuCl₂( (R)-BINAP )]₂(NEt₃) or a similar chiral ruthenium catalyst

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Hydrochloric acid (solution in a suitable solvent like isopropanol or diethyl ether)

-

Standard laboratory glassware and a high-pressure hydrogenation reactor

Procedure:

-

Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 3',4'-difluoroacetophenone (1.0 eq), ammonium acetate (2.0-5.0 eq), and the chiral ruthenium catalyst (0.01-0.1 mol%).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to the reactor to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50-80 atm).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or TLC).

-

Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove excess ammonium acetate and neutralize the catalyst. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude (R)-1-(3,4-Difluorophenyl)ethanamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of hydrochloric acid in the same or another appropriate solvent with stirring.

-

Isolation: The hydrochloride salt will typically precipitate. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The following techniques are standard for a comprehensive evaluation.

Note: Specific, authenticated spectral data for this compound is not widely available in public databases. The data presented below is based on predicted values derived from the known chemical structure and typical ranges for similar functional groups. Experimental verification is mandatory for all synthesized batches.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.5 ppm). CH Proton: A quartet for the proton alpha to the nitrogen and the aromatic ring (~4.5-5.0 ppm). NH₃⁺ Protons: A broad singlet for the ammonium protons (~8.5-9.5 ppm). CH₃ Protons: A doublet for the methyl group protons (~1.6-1.8 ppm). |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~115-155 ppm), with characteristic C-F couplings. CH Carbon: A signal for the benzylic carbon (~50-55 ppm). CH₃ Carbon: A signal for the methyl carbon (~20-25 ppm). |

| FT-IR (KBr) | N-H Stretch: Broad absorption band from the NH₃⁺ group (~2500-3200 cm⁻¹). C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. C-F Stretch: Strong absorption bands in the fingerprint region (~1100-1300 cm⁻¹). |

| Mass Spectrometry (ESI+) | The molecular ion peak for the free base [M+H]⁺ would be expected at m/z corresponding to the exact mass of C₈H₁₀F₂N⁺. |

| Chiral HPLC | Using a suitable chiral stationary phase (e.g., polysaccharide-based), baseline separation of the (R) and (S) enantiomers should be achieved to determine the enantiomeric excess (% ee). |

Applications in Drug Development

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features are present in a number of drug candidates and approved medicines.

While direct incorporation of this exact fragment is proprietary in many cases, the utility of the closely related intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine , highlights the importance of the 3,4-difluorophenyl amine moiety. This cyclopropyl analogue is a key intermediate in the synthesis of Ticagrelor , a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome.[4][5] The synthesis of this intermediate often involves multi-step processes where a chiral amine may be used as a resolving agent or a precursor.

The presence of the difluorophenyl group in such intermediates is critical for the final drug's efficacy and pharmacokinetic profile.[2] The (R)-ethanamine derivative discussed in this guide provides an alternative and valuable scaffold for medicinal chemists to explore new chemical space, optimize lead compounds, and develop next-generation therapeutics where stereochemistry and metabolic stability are key considerations.

Conclusion

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the convergence of two key concepts in modern medicinal chemistry: chirality and fluorine substitution. Its synthesis, primarily achieved through robust and scalable asymmetric reductive amination, provides access to an enantiomerically pure building block. While comprehensive public analytical data remains sparse, the principles for its characterization are well-established. Its structural relationship to key intermediates in blockbuster drugs like Ticagrelor underscores its relevance and potential for future drug discovery programs. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and properties of such building blocks is indispensable for the successful development of novel and effective medicines.

References

-

The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. (n.d.). Retrieved January 10, 2026, from [Link]

-

Why Chiral Amines Are Key in Modern Drug Synthesis. (2026, January 6). Retrieved January 10, 2026, from [Link]

-

Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.

- Shinde, G. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1957.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. achmem.com [achmem.com]

- 5. 321318-28-9,(R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-1-(3,4-Difluorophenyl)ethanamine from 3,4-Difluorobenzaldehyde

Abstract

(R)-1-(3,4-Difluorophenyl)ethanamine is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure is critical for achieving the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the primary synthetic strategies for producing this high-value amine in its enantiomerically pure (R)-form, starting from the readily available precursor, 3,4-difluorobenzaldehyde. We will explore three principal methodologies: direct asymmetric reductive amination (both chemical and biocatalytic), synthesis via chiral auxiliaries, and classical chiral resolution. Each section is designed to provide researchers and drug development professionals with not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to guide experimental design and process optimization.

Direct Asymmetric Reductive Amination (ARA): The Modern Approach

Direct Asymmetric Reductive Amination (ARA) represents the most elegant and atom-economical strategy for synthesizing chiral amines. This one-pot transformation converts a prochiral carbonyl compound and an amine source directly into a chiral amine, facilitated by a chiral catalyst and a reducing agent.[1][2] This approach avoids the multiple steps and waste associated with classical resolution or auxiliary-based methods.

Transition Metal-Catalyzed Asymmetric Reductive Amination

The use of chiral transition metal complexes, particularly those based on Ruthenium and Iridium, has become a cornerstone of modern asymmetric synthesis.[3] The reaction proceeds through the in situ formation of an imine from 3,4-difluorobenzaldehyde and an ammonia source, which is then asymmetrically hydrogenated.

Causality and Mechanistic Insight: The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as C₃-TunePhos or BINAP create a chiral environment that forces the hydride transfer from the metal to the imine C=N bond to occur on a specific face, thereby inducing high enantioselectivity.[4] The choice of ammonium salt (e.g., ammonium acetate) is also critical; it serves as both the nitrogen source and a co-catalyst that facilitates imine formation.[4] Molecular hydrogen (H₂) is the ideal reductant, as its only byproduct is water, making the process environmentally benign.

Experimental Protocol: Ru-Catalyzed Direct ARA

Caption: Workflow for Transition Metal-Catalyzed Direct ARA.

Table 1: Reagents and Conditions for Ru-Catalyzed Direct ARA

| Component | Role | Molar Ratio (to Aldehyde) | Example Quantity | Notes |

| 3,4-Difluorobenzaldehyde | Starting Material | 1.0 | 14.2 g (100 mmol) | Ensure high purity. |

| Ammonium Acetate | Amine Source | 1.5 | 11.6 g (150 mmol) | Acts as both amine source and buffer.[4] |

| Ru(OAc)₂((S)-binap) | Chiral Catalyst | 0.005 | 0.43 g (0.5 mmol) | A commercially available catalyst.[5] |

| Methanol | Solvent | - | 100 mL | Anhydrous grade is recommended. |

| Hydrogen (H₂) | Reductant | - | 50 atm | High-pressure gas. Use appropriate equipment. |

Step-by-Step Methodology:

-

To a high-pressure autoclave, add 3,4-difluorobenzaldehyde, ammonium acetate, and the Ru(OAc)₂((S)-binap) catalyst.

-

Evacuate the reactor and backfill with nitrogen gas three times.

-

Add anhydrous methanol via cannula.

-

Pressurize the reactor with hydrogen gas to 50 atm.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography to yield (R)-1-(3,4-difluorophenyl)ethanamine. Expected yields are typically high with enantiomeric excess (ee) often exceeding 95%.[5]

Biocatalytic Reductive Amination using Transaminases (TAs)

Biocatalysis offers a green and highly selective alternative to metal catalysis.[6][7] Transaminases (TAs), particularly (R)-selective ω-transaminases, are enzymes that can synthesize chiral amines with near-perfect enantioselectivity (>99% ee).[8] The standard mechanism for TAs involves the amination of a ketone. Therefore, a highly efficient route involves a preliminary, often separate, step to convert 3,4-difluorobenzaldehyde to the corresponding ketone, 1-(3,4-difluorophenyl)ethanone.

Causality and Mechanistic Insight: The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP), which binds to the enzyme's active site.[9] An amine donor, such as isopropylamine, first transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. The prochiral ketone, 1-(3,4-difluorophenyl)ethanone, then enters the active site, where the PMP transfers the amino group to it in a highly stereocontrolled manner, regenerating the PLP cofactor and releasing the desired (R)-chiral amine.[9] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the acetone co-product.[10]

Experimental Protocol: Two-Step Chemoenzymatic Synthesis

Caption: Chemoenzymatic workflow for (R)-amine synthesis.

Table 2: Reagents and Conditions for Biocatalytic Amination

| Component | Role | Concentration / Loading | Notes |

| 1-(3,4-Difluorophenyl)ethanone | Substrate | 10-50 mM | Higher concentrations can inhibit the enzyme. |

| (R)-selective ω-Transaminase | Biocatalyst | 1-5 mg/mL | e.g., ATA-025 or an engineered variant.[11] |

| Isopropylamine | Amine Donor | 100-500 mM | Used in excess to drive equilibrium. |

| Pyridoxal-5'-phosphate (PLP) | Cofactor | 1 mM | Essential for enzyme activity.[8] |

| Phosphate Buffer | Solvent/Medium | 100 mM, pH 7.5 | Maintains optimal enzyme pH. |

| DMSO | Co-solvent | 5-10% (v/v) | Improves substrate solubility.[8] |

Step-by-Step Methodology:

-

Ketone Synthesis: 3,4-difluorobenzaldehyde is converted to 1-(3,4-difluorophenyl)ethanone via a standard Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol. This intermediate is purified before the enzymatic step.

-

Enzymatic Reaction: In a temperature-controlled vessel, dissolve the (R)-selective ω-transaminase, PLP, and isopropylamine in phosphate buffer (pH 7.5).

-

Add the 1-(3,4-difluorophenyl)ethanone substrate, potentially dissolved in a small amount of DMSO to aid solubility.

-

Stir the mixture at a controlled temperature (e.g., 30°C) for 24 hours. Monitor the reaction progress by HPLC or GC.

-

Workup: Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH to ensure the product is in its free base form.

-

Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-amine, which is often of very high enantiomeric purity (>99% ee) and may not require further chiral purification.[11]

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

This classical approach involves temporarily attaching a chiral molecule, the "auxiliary," to the substrate.[12] This auxiliary directs a subsequent bond-forming reaction to occur diastereoselectively. After the new stereocenter is formed, the auxiliary is cleaved and can often be recovered.[13][14]

Causality and Mechanistic Insight: The synthesis begins by condensing 3,4-difluorobenzaldehyde with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine. The steric bulk of the auxiliary's phenyl group blocks one face of the C=N double bond. Consequently, when a nucleophile (e.g., a methyl Grignard reagent) is added, it preferentially attacks from the less hindered face. This creates a new stereocenter with a specific configuration relative to the auxiliary. The final step is the removal of the auxiliary, typically via hydrogenolysis over a palladium catalyst, which cleaves the N-benzyl bond to release the desired primary amine.

Experimental Protocol: Chiral Auxiliary Approach

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Table 3: Reagents and Conditions for Chiral Auxiliary Method

| Step | Reagent | Role | Key Conditions |

| 1. Imine Formation | (R)-α-Methylbenzylamine | Chiral Auxiliary | Toluene, Dean-Stark trap |

| 2. Nucleophilic Addition | Methylmagnesium Bromide | C-C Bond Formation | Anhydrous THF, -78°C to RT |

| 3. Auxiliary Removal | H₂, Palladium on Carbon (Pd/C) | Cleavage | Methanol, RT, atmospheric pressure |

Step-by-Step Methodology:

-

Imine Formation: Reflux a solution of 3,4-difluorobenzaldehyde and an equimolar amount of (R)-α-methylbenzylamine in toluene using a Dean-Stark apparatus to remove water. Once complete, remove the toluene under vacuum.

-

Diastereoselective Addition: Dissolve the crude imine in anhydrous THF and cool to -78°C. Add methylmagnesium bromide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction carefully with saturated ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate. The resulting diastereomeric mixture of secondary amines is often purified at this stage.

-

Auxiliary Cleavage: Dissolve the purified secondary amine in methanol, add 10% Pd/C catalyst, and stir the mixture under a hydrogen atmosphere (balloon) for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired (R)-amine.

Chiral Resolution: The Classical Separation

Chiral resolution is a robust, albeit less efficient, method for obtaining a single enantiomer from a racemic mixture.[15] It involves synthesizing the racemic amine first and then separating the enantiomers using a chiral resolving agent.[16][]

Causality and Mechanistic Insight: The process relies on the principle that when a racemic mixture of a base (the amine) is reacted with a single enantiomer of a chiral acid (the resolving agent, e.g., L-tartaric acid), a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility.[15] By carefully choosing the solvent system, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution. After separation by filtration, the desired enantiomer is liberated from the salt by treatment with a simple base.

Experimental Protocol: Synthesis and Resolution of Racemic Amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Step-by-Step Methodology:

-

Racemic Amine Synthesis: Prepare racemic 1-(3,4-difluorophenyl)ethanamine via standard reductive amination of 3,4-difluorobenzaldehyde using an ammonia source and a reducing agent like sodium borohydride. Purify the racemic product.

-

Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of L-(+)-tartaric acid in the same solvent, possibly with gentle heating.

-

Slowly add the tartaric acid solution to the amine solution. A precipitate should begin to form.

-

Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation: Suspend the collected salt in water and add a strong base (e.g., 2M NaOH) until the pH is strongly basic.

-

Extract the liberated free (R)-amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product. The enantiomeric excess can be improved by recrystallization of the salt.

Comparative Analysis of Synthetic Strategies

| Feature | Direct Asymmetric Reductive Amination | Chiral Auxiliary Method | Chiral Resolution |

| Atom Economy | Excellent | Poor to Moderate | Poor |

| Number of Steps | 1-2 (Chemoenzymatic) | 3-4 | 3-4 |

| Theoretical Max. Yield | 100% | 100% | 50% (without racemization) |

| Stereoselectivity | Excellent (>95% ee chemical, >99% ee biocatalytic) | Good to Excellent (de dependent on auxiliary) | Excellent (after recrystallization) |

| Scalability | Excellent | Moderate (cost of auxiliary) | Excellent (well-established) |

| Environmental Impact | Low (Biocatalysis is best) | Moderate (solvents, reagents) | High (discards 50% of material) |

| Key Advantage | Efficiency and elegance | Predictable stereocontrol | Robust and reliable technology |

| Key Disadvantage | Catalyst cost/availability | Stoichiometric chiral reagent | Inherent waste of one enantiomer |

Conclusion

The synthesis of (R)-1-(3,4-difluorophenyl)ethanamine from 3,4-difluorobenzaldehyde can be accomplished through several effective strategies, each with distinct advantages and drawbacks. Direct asymmetric reductive amination, particularly the biocatalytic route using (R)-selective transaminases, stands out as the most advanced and sustainable methodology, offering exceptional enantioselectivity and process efficiency.[18] While transition metal-catalyzed ARA also provides an elegant one-pot solution, the costs and potential for metal contamination remain key considerations in pharmaceutical manufacturing.[4]

Classical methods involving chiral auxiliaries and resolution continue to be valuable tools in the synthetic chemist's arsenal.[13][15] Resolution, despite its inherent 50% theoretical yield limit, is a proven and highly scalable technique for industrial production. The choice of the optimal synthetic route will ultimately depend on a project's specific requirements, including scale, cost constraints, available technology, and the desired level of enantiopurity. As the field advances, the continued development of engineered enzymes and more efficient metal catalysts will undoubtedly make the production of this and other vital chiral amines even more accessible and sustainable.

References

- One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate.

-

Savile, C. K., Jan, J. M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

-

Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Scilit. [Link]

-

Biocatalytic conversion of ketones to chiral amines using diamine 1 as... ResearchGate. [Link]

-

Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

-

Tan, X., Gao, S., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Chiral Auxiliaries. UCHEM. [Link]

-

Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. [Link]

-

A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. NIH. [Link]

-

Wang, Y., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3948-3953. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Cui, X., et al. (2009). Direct asymmetric reductive amination. Journal of the American Chemical Society, 131(32), 11316-11317. [Link]

-

Bán, K., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(59), 37533-37539. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Asymmetric Reductive Amination. OUCI. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. ResearchGate. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Chang, M., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]

-

Cheng, Y., et al. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Angewandte Chemie International Edition, 61(21), e202202264. [Link]

-

Slabu, I., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1279. [Link]

-

Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications (RSC Publishing). [Link]

-

Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups. NIH. [Link]

-

Synthesis of 3,4-difluoroacetophenone. PrepChem.com. [Link]

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]

-

Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. PubMed. [Link]

- A kind of preparation method of N- benzyl ethyl alcohol amine.

- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Reductive Amination [ouci.dntb.gov.ua]

- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. pharmtech.com [pharmtech.com]

- 18. researchgate.net [researchgate.net]

(R)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a crucial chiral building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) with its own mechanism of action, its significance lies in providing a stereochemically defined scaffold for the synthesis of complex, enantiomerically pure drug candidates. This guide elucidates the importance of chirality in drug design, details the physicochemical properties of this intermediate, explores its synthetic applications, and outlines the analytical methods essential for its quality control. The strategic incorporation of the difluorophenyl and chiral ethylamine moieties offers a valuable starting point for developing novel therapeutics with improved efficacy and safety profiles.

The Central Role of Chirality in Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Molecules that are mirror images of each other are known as enantiomers. While they possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a drug.[1][2]

This stereoselectivity means that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development.[3] Consequently, regulatory agencies like the FDA have established guidelines that emphasize the need to study and control the chirality of new drug candidates, driving the demand for enantiomerically pure compounds.[2][3][4] The use of single-enantiomer drugs can lead to simpler pharmacokinetics, improved therapeutic indices, and reduced drug interactions.[5]

Chiral amines, in particular, are foundational building blocks in a significant portion of commercial pharmaceuticals, with some estimates suggesting they are present in over 40% of APIs.[6][7][8] Their prevalence is due to their ability to form key interactions, such as hydrogen bonds, and to serve as versatile scaffolds for constructing more complex molecules.[8] (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a prime example of such a critical chiral intermediate.

Physicochemical Properties

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral primary amine that is typically supplied as a stable hydrochloride salt to enhance its solubility and ease of handling.[9] The presence of the difluorophenyl group significantly influences its electronic properties and can enhance metabolic stability and membrane permeability in the final drug molecule.[10]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClF₂N | [11] |

| Molecular Weight | 193.62 g/mol | [11] |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine;hydrochloride | [12] |

| CAS Number | 1212972-48-9 (for the HCl salt of the (S)-enantiomer, related compound) | [9][11] |

| Appearance | Typically a solid | |

| Boiling Point | 186.1°C at 760 mmHg (for the free base) | [] |

| Density | 1.163 g/cm³ (for the free base) | [] |

Synthetic Applications and Strategies

The primary utility of (R)-1-(3,4-Difluorophenyl)ethanamine is as a chiral synthon. Its defined stereocenter allows for the introduction of chirality early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.

Role as a Chiral Building Block

The amine group of (R)-1-(3,4-Difluorophenyl)ethanamine is a versatile functional handle that can participate in a wide range of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides to introduce further complexity.[10]

-

Acylation: Formation of amides by reacting with acyl chlorides or anhydrides, a common linkage in many pharmaceuticals.[10]

-

Reductive Amination: Serving as the amine source in the formation of more complex secondary or tertiary amines.

The difluorophenyl group is also significant. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's properties, such as its lipophilicity and binding affinity to target proteins.[10]

Representative Synthetic Pathway

While specific, proprietary synthetic routes utilizing this exact intermediate are often found in patent literature for drug candidates, a general representation of its use involves the coupling of the chiral amine with another molecular fragment to build a larger, more complex molecule. For instance, it can be used in the synthesis of compounds that are investigated for their potential as neuromodulatory or antidepressant agents, given its structural similarity to other phenethylamines.[10] One notable application of a similar compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[14][15][16] This highlights the importance of such chiral difluorophenyl amines in constructing high-value pharmaceuticals.

The synthesis of the chiral amine itself can be achieved through various methods, including the reductive amination of a corresponding ketone using a chiral catalyst or the resolution of a racemic mixture.[10]

Caption: A generalized workflow for utilizing the chiral amine in amide bond formation.

Analytical Quality Control

Ensuring the enantiomeric purity of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is paramount for its use in pharmaceutical synthesis. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is a powerful method for separating enantiomers.[17][18] The choice of the CSP is critical, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being widely effective for a broad range of chiral compounds, including primary amines.[17]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Begin with a screening approach using several polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) to identify the column that provides the best selectivity.[17]

-

-

Mobile Phase Selection:

-

For normal-phase chromatography, a common starting mobile phase is a mixture of n-hexane and an alcohol like ethanol or 2-propanol (e.g., 90:10 v/v).[18]

-

For basic compounds like amines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is crucial to improve peak shape and resolution.[18][19]

-

-

Sample Preparation:

-

Dissolve a small amount of (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Temperature: Ambient or controlled at 25°C.

-

-

Method Optimization:

-

If separation is not optimal, adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time.

-

The type and concentration of the basic additive can also be varied to fine-tune the separation.

-

Caption: A typical analytical workflow for determining the enantiomeric excess of the chiral amine.

Structural Verification

In addition to purity analysis, structural confirmation is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Provides information about the chemical structure and the connectivity of atoms. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the difluorophenyl ring, as well as the ethylamine portion of the molecule.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

Conclusion

(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a high-value intermediate whose importance is rooted in the fundamental principles of chirality and stereoselective drug action. While it does not have a therapeutic mechanism of action itself, it serves as an indispensable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry, coupled with the beneficial properties imparted by the difluorophenyl group, makes it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, synthetic utility, and the analytical methods required for its quality control is essential for its effective application in the creation of next-generation medicines.

References

- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.

- (R)-1-(3,4-Difluorophenyl)ethanamine. (2023). Smolecule.

- The Significance of Chirality in Drug Design and Development. PubMed Central.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.

- Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024).

- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.

- HPLC method for enantiomeric separation of chiral amines. Benchchem.

- The Role of Chiral Amines in Modern Drug Discovery and Synthesis. (2026).

- Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing).

- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH.

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.

- Supplementary Data. The Royal Society of Chemistry.

- CAS 321318-15-4 (R)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE. BOC Sciences.

- Supporting Information. The Royal Society of Chemistry.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl. CymitQuimica.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. PubChem.

- (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. J&K Scientific.

- (rs)-1-[3-(trifluoromethyl)phenyl]ethylamine(59382-36-4) 1 h nmr. ChemicalBook.

- (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl. (2025). ChemicalBook.

- 1-(3′,4′-difluorophenyl)ethylamine AldrichCPR. Sigma-Aldrich.

- (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. ChemScene.

- WO 2013/144295 A1. Googleapis.com.

Sources

- 1. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl [cymitquimica.com]

- 10. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 11. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 12. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

Introduction: The Indispensable Role of Chirality in Drug Design

An In-Depth Technical Guide to Chiral Amines in Medicinal Chemistry

In the molecular landscape of medicinal chemistry, three-dimensional structure is paramount. The biological systems that drugs target—enzymes, receptors, and nucleic acids—are inherently chiral, meaning they can distinguish between stereoisomers, which are molecules with the same chemical formula but different spatial arrangements. Chiral amines are foundational building blocks in a vast number of pharmaceuticals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment.[1][2] These compounds possess a non-superimposable mirror image, much like a left and a right hand. These mirror images, known as enantiomers, can have profoundly different pharmacological and toxicological profiles.[3][4][5]

The body, as a chiral environment, often interacts differently with each enantiomer of a racemic drug.[3] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , can be inactive, less active, contribute to side effects, or even be toxic.[3][6] The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established policies that emphasize the need to characterize the activity of each stereoisomer in a new drug candidate.[7][8][9] This guide provides a comprehensive overview of the synthesis, analysis, and application of chiral amines, offering field-proven insights for researchers in drug development.

Part 1: The Synthesis of Enantiomerically Pure Amines

The efficient production of single-enantiomer amines is a cornerstone of modern pharmaceutical manufacturing. The choice of synthetic strategy depends on factors such as scale, cost, substrate scope, and the desired level of enantiopurity. Broadly, these strategies can be divided into two categories: direct asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis aims to create the desired enantiomer directly, offering high atom economy and efficiency.

Asymmetric hydrogenation is one of the most powerful and sustainable strategies for producing optically active amines.[10] The direct AH of prochiral imines, enamines, and related unsaturated nitrogen compounds is a highly atom-economical approach with minimal waste.[1][10] This method relies on a chiral transition-metal catalyst (often based on iridium, rhodium, or ruthenium) to deliver hydrogen to one face of the C=N double bond preferentially. A landmark industrial application of this technology is the multi-ton scale production of the herbicide (S)-metolachlor via the asymmetric hydrogenation of an imine.[1]

Biocatalytic methods employ enzymes to catalyze stereoselective transformations, offering exceptional selectivity under mild, sustainable conditions.[11][12] This approach avoids the use of costly and potentially toxic heavy metals.[11][13]

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess.[14][15] The industrial synthesis of the antidiabetic drug Sitagliptin is a premier example, where an engineered (R)-selective transaminase was developed to achieve a highly efficient and green manufacturing process.[11][13][15]

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine source, offering a direct route to primary amines.[11] Protein engineering has been instrumental in developing AmDHs with broader substrate scopes and improved stability for pharmaceutical applications.[11][14]

Diagram 1: Key synthetic strategies for producing enantiomerically pure amines.

Chiral Resolution: Separating Enantiomers

Resolution techniques start with a 50:50 mixture of enantiomers (a racemate) and separate them. While traditional methods are capped at a 50% theoretical yield for the desired enantiomer, modern advancements can overcome this limitation.[11][15]

-

Diastereomeric Salt Crystallization: This classic and scalable method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent).[16] This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[17]

-

Enzymatic Kinetic Resolution (KR): In KR, an enzyme (often a lipase) selectively acylates one enantiomer of the racemic amine, leaving the other unreacted.[2][18] The acylated and unreacted amines can then be easily separated. The primary drawback is the 50% maximum yield for the desired product.[15]

-

Dynamic Kinetic Resolution (DKR): DKR is a more advanced approach that combines the enzymatic resolution of one enantiomer with the simultaneous, in-situ racemization of the unwanted enantiomer.[18] This allows the "wrong" isomer to be continuously converted back into the racemate, making it available for the enzymatic reaction. In theory, DKR can achieve a 100% yield of the desired enantiomer.[17]

Part 2: Analytical Methods for Chiral Purity Determination

The synthesis of a chiral amine is incomplete without rigorous analytical validation to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee). Chiral chromatography is the industry standard for this purpose.[2][19]

Chiral Chromatography

This technique physically separates the two enantiomers, allowing for their precise quantification.[20]

-

High-Performance Liquid Chromatography (HPLC): HPLC using a Chiral Stationary Phase (CSP) is the most ubiquitous method for chiral analysis.[2] CSPs are packed with a chiral selector (e.g., cellulose or cyclodextrin derivatives) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and emerge as separate peaks.[2][21]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically compressed CO₂ with a co-solvent).[22][23] For chiral amine analysis, SFC can offer comparable selectivity with improved peak shapes.[22][23]

-

Gas Chromatography (GC): GC can also be used for chiral separations, often requiring the amine to be derivatized first to increase its volatility and improve interactions with the chiral stationary phase.[24]

Diagram 2: Standard workflow for chiral purity analysis using HPLC with a chiral stationary phase.

Protocol: General Method for Chiral HPLC Analysis

-

CSP and Mobile Phase Screening: Select a set of 3-5 commercially available chiral columns (e.g., cellulose- or amylose-based CSPs).

-

Prepare a stock solution of the chiral amine sample at ~1 mg/mL in a suitable solvent.

-

Screen various mobile phases, such as hexane/isopropanol for normal phase or acetonitrile/methanol with additives for polar organic or SFC modes.[22][23] The goal is to find conditions that provide baseline resolution of the two enantiomer peaks.

-

Method Optimization: Once initial separation is achieved, optimize the mobile phase composition (e.g., co-solvent ratio), flow rate, and column temperature to improve resolution and reduce analysis time.

-

Quantification: Inject a known concentration of the sample. Integrate the peak areas of the two enantiomers (A1 and A2).

-

Calculate Enantiomeric Excess (ee): Use the formula: ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

Chiroptical Spectroscopy

Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[20] While not typically used for primary quantification of ee in drug development labs (chromatography is preferred for accuracy), CD is invaluable for determining the absolute configuration of an enantiomer and for high-throughput screening applications.[20][25]

| Technique | Primary Use in Industry | Advantages | Limitations |

| Chiral HPLC | Gold standard for ee quantification | High accuracy, robust, widely applicable | Slower than SFC, higher solvent consumption |

| Chiral SFC | High-throughput screening, purification | Fast, "greener" (less organic solvent) | Higher initial instrument cost |

| Chiral GC | Analysis of volatile amines | High resolution | Often requires sample derivatization |

| Circular Dichroism | Absolute configuration, screening | Fast, non-destructive, small sample size | Less accurate for ee than chromatography |

Part 3: The Biological Impact and Regulatory Landscape

The fundamental reason for pursuing enantiomerically pure amines is their differential interaction with chiral biological targets.

Pharmacological Differentiation

The stereospecificity of drug-receptor interactions is a core principle of pharmacology. A receptor's binding site is a complex, three-dimensional chiral environment. As a result, two enantiomers of a drug can bind with different affinities and efficacies.[3][5]

-

Group 1 (Stereospecific Activity): The desired activity resides in one enantiomer (the eutomer). The distomer is inactive or toxic. An example is levobupivacaine, where the (S)-isomer has potent anesthetic activity with significantly less cardiotoxicity than the (R)-isomer.[5]

-

Group 2 (Equipotent Enantiomers): Both enantiomers have similar activity. This is less common.

-

Group 3 (Chiral Inversion): The inactive enantiomer is converted in vivo to the active one. The classic example is ibuprofen, where the inactive (R)-enantiomer undergoes metabolic inversion to the active (S)-enantiomer.[6]

Regulatory Perspective

Recognizing the distinct properties of stereoisomers, regulatory agencies like the FDA issued policies for the development of stereoisomeric drugs.[7][8] The guidance encourages drug developers to:

-

Develop quantitative assays for individual enantiomers early in development.[7]

-

Characterize the pharmacokinetic, pharmacological, and toxicological profile of each enantiomer.[3][7]

-

Provide a scientific justification for developing a single enantiomer or a racemate.[26]

This has led to a significant trend in "chiral switching," where successful racemic drugs are re-developed and marketed as single-enantiomer products, often with an improved therapeutic profile.[5][27]

Conclusion and Future Directions

Chiral amines are not merely structural components; they are critical determinants of a drug's safety and efficacy. The ability to synthesize and analyze these molecules in an enantiomerically pure form is essential for modern drug development. While traditional methods like diastereomeric crystallization remain relevant, the field is increasingly dominated by highly selective asymmetric catalysis, particularly biocatalysis, which offers unparalleled efficiency and sustainability. Advances in analytical sciences, especially SFC, are enabling higher throughput for chiral purity assessment. The future will likely see further integration of these advanced synthetic and analytical techniques into continuous manufacturing platforms, enabling more efficient and cost-effective production of the next generation of life-saving, single-enantiomer pharmaceuticals.

References

- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH Source: National Institutes of Health URL

- Title: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity Source: ACS Publications URL

- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH Source: National Institutes of Health URL

- Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL

- Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL

- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PubMed URL

- Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL

- Title: Why Chiral Amines Are Key in Modern Drug Synthesis Source: N/A URL

- Title: Enzymatic synthesis of pharmaceutical drugs containing chiral amines.

- Title: The Essential Role of Chiral Amines in Drug Discovery and Development Source: N/A URL

- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications URL

- Title: Chiral Amines in Total Synthesis: The Biocatalytic Approach Source: Wiley Analytical Science URL

- Title: Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases Source: RSC Publishing URL

- Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL

- Title: FDA issues flexible policy on chiral drugs Source: ACS Publications URL

- Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL

- Title: Chiral Amine Synthesis.

- Title: Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis Source: RSC Publishing URL

- Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL

- Title: Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase Source: J-Stage URL

- Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH Source: National Institutes of Health URL

- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL

- Title: Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product Source: ResearchGate URL

- Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle Source: N/A URL

- Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: N/A URL

- Title: Development of New Stereoisomeric Drugs May 1992 Source: FDA URL

- Title: FDA's policy statement for the development of new stereoisomeric drugs Source: PubMed URL

- Title: Advances in chiral analysis: from classical methods to emerging technologies Source: N/A URL

- Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL

- Title: Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis Source: RSC Publishing URL

- Title: Selected examples of drugs containing a cyclic chiral amine‐scaffold (top)

- Title: Chiral Drugs: An Overview - PMC Source: PubMed Central URL

- Title: Chiral Amines in Asymmetric Synthesis Source: Sigma-Aldrich URL

- Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Title: Enantiomer - Wikipedia Source: Wikipedia URL

- Title: Chirality of New Drug Approvals (2013–2022)

- Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL

- Title: Chiral analysis - Wikipedia Source: Wikipedia URL

- Title: Effect of enatiomers in pharmaceuticals [closed] Source: Chemistry Stack Exchange URL

- Title: Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC Source: PubMed Central URL

- Title: Chiral Toxicology: It's the Same Thing…Only Different Source: Oxford Academic URL

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomer - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. fda.gov [fda.gov]

- 8. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. pharmtech.com [pharmtech.com]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Chiral analysis - Wikipedia [en.wikipedia.org]

- 20. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide to a Privileged Chiral Building Block

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the control of stereochemistry is not merely an academic exercise but a fundamental pillar of rational drug design. Chiral amines are foundational motifs present in over 40% of commercial pharmaceuticals, serving as critical building blocks that introduce stereocenters, act as catalytic ligands, or form the very core of a pharmacophore.[1][2] The specific three-dimensional arrangement of a molecule dictates its interaction with biological targets, making the selection and synthesis of a single enantiomer paramount for achieving therapeutic efficacy while minimizing off-target effects and potential toxicity.[3]